6-Bromo-5-methoxypyridin-3-amine
Overview
Description
6-Bromo-5-methoxypyridin-3-amine is a chemical compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 . It is typically stored in a dark place under an inert atmosphere .
Synthesis Analysis
The synthesis of 6-Bromo-5-methoxypyridin-3-amine involves several steps. One method involves the use of N-Bromosuccinimide in acetonitrile at temperatures between 0 and 20°C for 2 hours . Another method involves a multi-step reaction with pyridine at 45°C for 12 hours, followed by a reaction with potassium carbonate in methanol at 60°C for 12 hours .Molecular Structure Analysis
The InChI code for 6-Bromo-5-methoxypyridin-3-amine is 1S/C6H7BrN2O/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,8H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving 6-Bromo-5-methoxypyridin-3-amine are complex and can involve various rearrangements . The specific reactions would depend on the conditions and the presence of other reactants.Physical And Chemical Properties Analysis
6-Bromo-5-methoxypyridin-3-amine is a solid compound . It should be stored in a dark place under an inert atmosphere .Scientific Research Applications
Application 1: Synthesis of Novel Pyridine-Based Derivatives
- Summary of the Application: This compound is used in the synthesis of novel pyridine-based derivatives via a Suzuki cross-coupling reaction .
- Methods of Application: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives . This process was catalyzed by palladium .
- Results or Outcomes: The reaction resulted in a series of novel pyridine derivatives in moderate to good yield . These derivatives were analyzed using Density Functional Theory (DFT) methods, which described possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals .
Application 2: Biochemical Reagent
- Summary of the Application: This compound is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .
- Methods of Application: The specific methods of application can vary greatly depending on the specific research goals and the field of study .
- Results or Outcomes: The outcomes can also vary greatly depending on the specific research goals and the field of study .
Application 3: Synthesis of Antidepressant Molecules
- Summary of the Application: This compound can be used in the synthesis of antidepressant molecules via metal-catalyzed reactions .
- Methods of Application: The specific methods of application can vary greatly depending on the specific research goals and the field of study . One example is the synthesis of antidepressant molecules via a Ni(CO)2(PPh3)2-catalyzed [2 + 2 + 2] cyclo-trimerization .
- Results or Outcomes: The outcomes can also vary greatly depending on the specific research goals and the field of study . This method has shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Safety And Hazards
The compound is classified as a warning under the GHS classification. It has hazard statements H302, H315, H320, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection, and washing with plenty of soap and water if it comes into contact with skin .
properties
IUPAC Name |
6-bromo-5-methoxypyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJYEDKEMNOYBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743205 | |
Record name | 6-Bromo-5-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-methoxypyridin-3-amine | |
CAS RN |
1020253-85-3 | |
Record name | 3-Pyridinamine, 6-bromo-5-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020253-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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